molecular formula C6H8N2O3 B2727048 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1480480-82-7

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No. B2727048
CAS RN: 1480480-82-7
M. Wt: 156.141
InChI Key: RPSNVJPNLVMWDD-UHFFFAOYSA-N
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Description

2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, also known as MPAA, is a pyrazolyl acetic acid derivative that has gained significant attention in the scientific community due to its potential applications in drug development. MPAA has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

Germination Inhibitory Constituents from Erigeron annuus

The study identified germination inhibitory constituents from Erigeron annuus, highlighting the role of specific compounds in affecting the germination of seeds. While the direct application of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not mentioned, related compounds exhibiting germination inhibitory effects provide a foundation for exploring the potential applications of pyrazole derivatives in agriculture and plant biology (Oh et al., 2002).

Fluorescent Property Evaluation of Pyrazoline Derivatives

A series of 1,3,5-triaryl-2-pyrazolines, synthesized from related chemical precursors, demonstrated fluorescence properties. This research underlines the potential of pyrazoline derivatives, including this compound, in the development of new fluorescent materials for applications in bioimaging and molecular probes (Hasan et al., 2011).

Corrosion Inhibition for Mild Steel

Pyrazoline derivatives were explored for their effectiveness as corrosion inhibitors for mild steel in acidic media. The study provides insights into the application of this compound analogs in protecting metals from corrosion, which is crucial for industrial applications (Lgaz et al., 2018).

properties

IUPAC Name

2-hydroxy-2-(2-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-4(2-3-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSNVJPNLVMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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